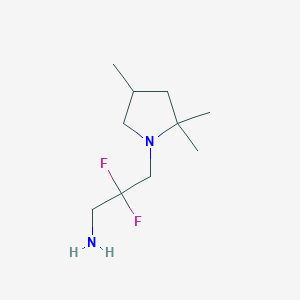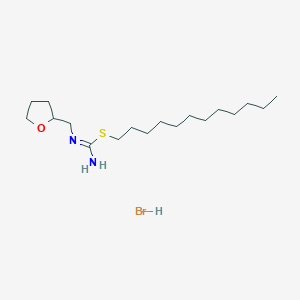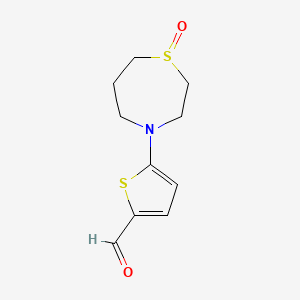
1-tert-Butyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride is a synthetic organic compound known for its unique chemical structure and properties. It features a pyrrolidine ring substituted with a tert-butyl group and a trifluoromethyl group, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the reaction of pyrrolidine derivatives with tert-butyl and trifluoromethyl substituents. One common method includes the use of flow microreactor systems, which provide a more efficient and sustainable approach compared to traditional batch processes .
Industrial Production Methods: Industrial production of this compound often employs advanced techniques such as Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance . This method involves the use of organoboron reagents and palladium catalysts to form carbon-carbon bonds, resulting in the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-tert-Butyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-tert-Butyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:
Biology: The compound is employed in the study of biological pathways and as a tool for investigating enzyme mechanisms.
Industry: The compound is used in the production of agrochemicals, electronic materials, and catalysts.
Mécanisme D'action
The mechanism of action of 1-tert-Butyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and influencing biological processes. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions .
Comparaison Avec Des Composés Similaires
Pyrrolidine-2-one: A derivative of pyrrolidine with a ketone functional group.
Pyrrolidine-2,5-diones: Compounds with two ketone groups on the pyrrolidine ring.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness: 1-tert-Butyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride stands out due to its trifluoromethyl and tert-butyl substituents, which impart unique chemical and physical properties. These substituents enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable tool in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C10H17ClF3NO2 |
|---|---|
Poids moléculaire |
275.69 g/mol |
Nom IUPAC |
1-tert-butyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H16F3NO2.ClH/c1-9(2,3)14-4-6(8(15)16)7(5-14)10(11,12)13;/h6-7H,4-5H2,1-3H3,(H,15,16);1H |
Clé InChI |
QBMLNUBIXJXOCK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1CC(C(C1)C(F)(F)F)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



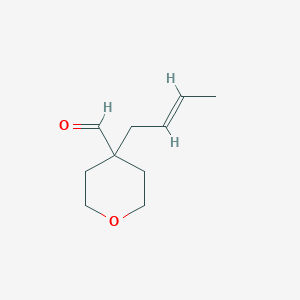
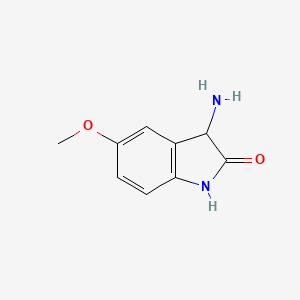
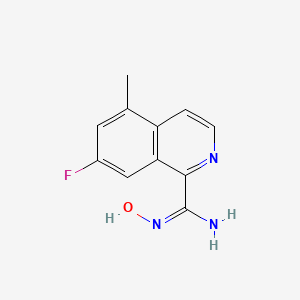


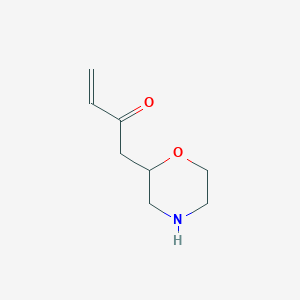

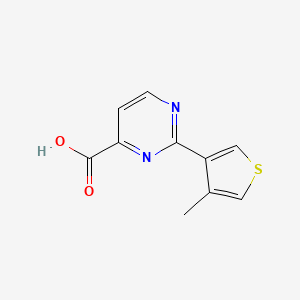
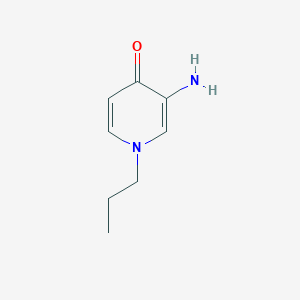
![7,7-Difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13179970.png)
